molecular formula C16H20N2O2 B103326 N,N'-Bis(2-hydroxybenzyl)ethylenediamine CAS No. 18653-98-0

N,N'-Bis(2-hydroxybenzyl)ethylenediamine

Cat. No. B103326
CAS RN: 18653-98-0
M. Wt: 272.34 g/mol
InChI Key: MLFXJCXPSODAIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives has been explored through various condensation reactions. For instance, the synthesis of bifunctional Schiff-base ligands derived from the condensation of 1-(p-nitrobenzyl)ethylenediamine with salicylaldehyde resulted in compounds with potential tetradentate (N2O2) and pentadentate (N3O3) coordination properties . Another study reported the oxidative polycondensation of N,N'-bis(2,4-dihydroxybenzylidene) ethylenediamine with NaOCl, leading to the formation of oligomeric Schiff bases with significant yields and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of Schiff base compounds related to N,N'-Bis(2-hydroxybenzyl)ethylenediamine has been extensively studied. X-ray diffraction studies have revealed that these compounds can crystallize in different space groups, with the phenyl rings and the C=N imine bonds being co-planar in some cases . The conformational stability of these molecules has also been investigated, with the anti conformation being identified as the most stable structure for certain derivatives .

Chemical Reactions Analysis

The reactivity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives has been explored in the context of complexation trials with metals such as 99mTc . Additionally, oligomer-metal complexes have been synthesized and characterized, demonstrating the potential of these Schiff base ligands to form stable complexes with metals like Co (II) and Mn (II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives have been characterized using various spectroscopic techniques. Infrared spectra typically show sharp peaks indicative of conjugated C=N stretching, while electronic absorption spectra exhibit strong UV absorption due to electronic transitions . NMR spectroscopy has been used to assign the chemical environment of protons within the molecule, with aromatic protons and imine protons appearing at distinct chemical shifts . Thermal properties have also been investigated, with oligomeric Schiff bases showing stability against thermo-oxidative decomposition .

Scientific Research Applications

Cytotoxic Activity in Cancer Cell Lines

N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including lung, breast, and prostate cancers. These compounds have been shown to cause cell arrest at different phases of the cell cycle and induce loss of mitochondrial membrane potential in these cancer cell lines (Musa, Badisa, & Latinwo, 2014).

Iron Chelation

Some derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, like N,N'-bis(2-hydroxyphenyl)ethylenediamine-N,N'-diacetic acid and its esters, have been investigated for their iron chelating efficacy. They are used as prodrugs for iron chelation and have shown potential in improving oral iron chelating activity and reducing toxicity (Pitt et al., 1986).

Improved Membrane Permeability

Derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine have been modified to improve membrane permeability over their parent chelator HBED. These modifications have led to superior cytoprotection against oxidative stress, suggesting potential therapeutic uses for delivering HBED more effectively (Thiele & Sloan, 2016).

Radiopharmaceutical Applications

Research has been conducted on the biodistribution of gallium and indium complexes of multidentate ligands similar to N,N'-Bis(2-hydroxybenzyl)ethylenediamine. These studies are crucial for developing radiopharmaceuticals, as they provide insights into the rapid clearance of these compounds through the hepatobiliary system or urinary tract (Mathias et al., 1988).

Schiff-base Ligands and Radiolabeling

N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives have been utilized in the synthesis of novel bifunctional Schiff-base ligands. These ligands are significant in the context of radiolabeling and medical imaging, especially in the development of new radiopharmaceuticals (Mishra et al., 2003).

Safety And Hazards

While specific safety and hazard information for “N,N’-Bis(2-hydroxybenzyl)ethylenediamine” is not available, a study on horses found that short-term administration of the compound appeared to be safely tolerated .

properties

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFXJCXPSODAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276766
Record name 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-hydroxybenzyl)ethylenediamine

CAS RN

18653-98-0
Record name 18653-98-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
547
Citations
MA Musa, VLD Badisa, LM Latinwo - Anticancer Research, 2014 - ar.iiarjournals.org
Background: Compounds containing ethylenediamine (−NCH 2 CH 2 N-) moiety are known to exhibit antimicrobial, -fungal, -bacterial, -tuberculosis and -cancer activities. Materials and …
Number of citations: 11 ar.iiarjournals.org
R Ma, RJ Motekaitis, AE Martell - Inorganica chimica acta, 1994 - Elsevier
The stability constants of 1:1 complexes of N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) with trivalent and divalent metal ions have been determined by …
Number of citations: 76 www.sciencedirect.com
RJ Motekaitis, AE Martell, MJ Welch - Inorganic Chemistry, 1990 - ACS Publications
The stability constants and otherequilibrium parameters of the trivalent metal ion complexes of three multidentate ligands have been determined: A',(V-bis (2-hydroxy-3, 5-dimethylbenzyl…
Number of citations: 68 pubs.acs.org
SK Larsen, BG Jenkins, NG Memon… - Inorganic …, 1990 - ACS Publications
Structure-affinity relationships in the binding of iron (III) ethylene-/V, 7V'-bis ((2-hydroxyphenyl) glycinate)[Fe (EHPG)-] diaste-reomers and iron (III) A', A,-bis (2-hydroxybenzyl) …
Number of citations: 51 pubs.acs.org
P Nadal, C García-Delgado, D Hernández… - Plant and soil, 2012 - Springer
Aims The efficacy of N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) as an Fe source in plant nutrition for soybean (Glycine max) plants grown in calcareous …
Number of citations: 36 link.springer.com
T Gregório, AL Rüdiger, GG Nunes… - Acta Crystallographica …, 2015 - scripts.iucr.org
The reaction of terbium(III) nitrate pentahydrate in acetonitrile with N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H2bbpen), previously deprotonated with …
Number of citations: 11 scripts.iucr.org
CH Taliaferro, AE Martell - Journal of coordination chemistry, 1984 - Taylor & Francis
The synthesis and equilibrium study of a new type of sexadentate ligand, N,N ' -bis(2-hydroxybenzyl)ethylenediamine-N,N ' -bis(methylenephosphonic acid monomethyl ester) (…
Number of citations: 17 www.tandfonline.com
DT MacMillan, I Murase, AE Martell - Inorganic Chemistry, 1975 - ACS Publications
Cu (II), Ni (II), Co (II), Ca (II), and Mg (II), are respectively 24.0, 17.9, 18.0, 8.36, and 7.95 log units. In addition to the “normal” species, ML4”, other protonated forms MHL3”, MH2L2”, …
Number of citations: 9 pubs.acs.org
EH Lau, EA Cerny, BJ Wright… - The Journal of …, 1983 - translationalres.com
An iron chelator of low water solubility, HBED, has been encapsulated in the lipid bilayers of unilamellar and multilamellar liposomes. The effectiveness of liposome-encapsulated …
Number of citations: 21 www.translationalres.com
S Saito, H Hoshino, T Yotsuyanagi - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
The luminescent properties of a terbium complex with a hexadentate ligand of N,N ′ -Bis(2-hydroxybenzyl)ethylenediamine-N,N ′ -diacetic acid (HBED) having a phenolate functional …
Number of citations: 6 www.journal.csj.jp

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